molecular formula C20H25N3OS B4615556 1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea

1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea

Cat. No.: B4615556
M. Wt: 355.5 g/mol
InChI Key: QHTASNGILHDGPF-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also features a tert-butylbenzoyl group and a dimethylphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-[(4-tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-13-10-14(2)12-17(11-13)21-19(25)23-22-18(24)15-6-8-16(9-7-15)20(3,4)5/h6-12H,1-5H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTASNGILHDGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-dimethylaniline in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s aromatic rings can also participate in π-π interactions, affecting its binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular functions, contributing to its observed biological effects.

Comparison with Similar Compounds

  • 1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea
  • 1-[(4-Methylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea
  • 1-[(4-Chlorobenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea

Comparison: 1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of both tert-butyl and dimethyl groups, which enhance its steric hindrance and hydrophobicity These features can influence its reactivity, solubility, and binding interactions compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea
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